

# suramin efficacy comparison autism treatments

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Suramin

CAS No.: 145-63-1

Cat. No.: S003035

Get Quote

## Suramin's Mechanism of Action

**Suramin** is believed to work by targeting a proposed underlying metabolic dysfunction in ASD, known as the **cell danger response (CDR)** [1]. The diagram below illustrates this proposed signaling pathway.



Click to download full resolution via product page

- **Proposed Pathway:** The model suggests that persistent cellular stress leads to a sustained CDR. This results in the continuous release of ATP into the extracellular space, acting as a "danger signal" [2] [1].
- **Suramin's Role:** As an **antipurinergic drug**, **suramin** is a non-selective antagonist of purinergic receptors (P2X and P2Y) [3]. By blocking these receptors, **suramin** aims to silence the persistent "danger signaling," restore normal cellular communication, and mitigate core ASD symptoms [4] [1].

## Clinical Trial Efficacy Data

The table below summarizes efficacy findings from key clinical trials of **suramin** in ASD.

| Trial Identifier | Phase & Design | Participant Details | Intervention & Dosing | Primary Efficacy Findings (vs. Placebo) | Key Secondary Outcomes |
|------------------|----------------|---------------------|-----------------------|-----------------------------------------|------------------------|
|------------------|----------------|---------------------|-----------------------|-----------------------------------------|------------------------|

| **SAT-1** [4] [1] | Phase I/II, RCT, DB, single-dose | • **N=10** • Males, 5-14 years | • Single IV infusion • **Suramin: 20 mg/kg** • Placebo: Saline | • **ADOS-2 Comparison Score:** Improved by **-1.6 points** (P=0.0028); no change in placebo [4]. | • Improvements in language, social interaction, repetitive behaviors per ABC, ATEC, CGI [4] [1]. || **PaxMedica Trial** [3] | Phase II, RCT, DB, multi-dose | • **N=52** • Boys, 4-15 years, moderate-severe ASD | • IV infusions at weeks 0, 4, 8 • **Suramin: 10 mg/kg or 20 mg/kg** • Placebo | • **ABC-Core Score (S2+S3+S5):**

- **10 mg/kg:**  $-12.5 \pm 3.18$  (greater, non-significant vs. placebo  $-8.9 \pm 2.86$ )
- **20 mg/kg:** No improvement [3]. | • **CGI-I:**
- **10 mg/kg:**  $2.8 \pm 0.30$  (P=0.016 vs. placebo  $1.7 \pm 0.27$ )
- **20 mg/kg:**  $2.0 \pm 0.28$  (P=0.65) [3]. || **STAT-2A (Active)** [5] | Phase II, RCT, DB, crossover, multi-dose | • **Planned N=45** • Males, 5-14 years | • Two IV infusions, 4 weeks apart • **Suramin (KZ101)** vs. Placebo | • **Results Pending** • Estimated completion: April 2028 [5]. ||

## Comparison with Other Treatment Approaches

The table below compares **suramin**'s profile with other pharmacological interventions for ASD.

| Treatment / Intervention                    | Mechanism of Action                                                                 | Target Symptoms in ASD                                                                             | Stage of Development / Approval                                                                         | Key Efficacy Data / Notes                                                                                  |
|---------------------------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| <b>Suramin</b>                              | Antipurinergic; inhibits P2X/P2Y receptors; modulates Cell Danger Response [3] [1]. | <b>Core symptoms:</b> Social communication, repetitive behaviors [3] [4].                          | <b>Clinical Stage (Phase II).</b> Not approved for ASD [5].                                             | Early, small trials show signal of efficacy on core symptoms. Larger, pivotal trials are needed [3] [4].   |
| <b>Risperidone / Aripiprazole</b>           | Atypical antipsychotics; dopamine and serotonin receptor antagonists [3].           | <b>Associated symptom:</b> Irritability [3].                                                       | <b>FDA-approved for irritability associated with autistic disorder</b> [3].                             | Do not address core social/communication deficits. Carry risk of metabolic side effects [3].               |
| <b>Leucovorin (Folinic Acid)</b>            | Bypasses impaired folate transport to restore folate levels in the brain [6] [7].   | <b>Symptoms of Cerebral Folate Deficiency (CFD)</b> , which can include autistic features [6] [7]. | FDA is working to approve for <b>Cerebral Folate Deficiency (CFD)</b> , a specific, rare condition [7]. | Effective for a specific <b>subgroup</b> of ASD patients with CFD. Not a treatment for idiopathic ASD [6]. |
| <b>Behavioral Interventions (e.g., ABA)</b> | Structured teaching to reinforce skills and reduce problematic behaviors.           | Core and associated symptoms; skill development.                                                   | Standard of care; non-pharmacological.                                                                  | Effectiveness varies; intensity and duration are major factors.                                            |

## Key Experimental Protocols

Understanding the methodology from key trials is crucial for interpreting the data.

- **SAT-1 Trial (Naviaux et al., 2017) [4]:**
  - **Design:** A pilot, double-blind, placebo-controlled trial. Ten participants were matched into five pairs based on age, IQ, and autism severity, then randomized to receive a single infusion of either **suramin** (20 mg/kg) or placebo.
  - **Endpoints:** Primary outcomes were the ADOS-2 comparison score and expressive vocabulary (EOWPVT). Secondary outcomes included the ABC, ATEC, and CGI.
  - **Duration:** The effects were assessed over 6 weeks post-infusion.
- **PaxMedica Phase 2 Trial (2023) [3]:**
  - **Design:** A randomized, double-blind, placebo-controlled, dose-ranging study. Fifty-two participants were assigned to one of three arms: **suramin** 10 mg/kg, **suramin** 20 mg/kg, or placebo.
  - **Dosing:** IV infusions were administered at baseline, Week 4, and Week 8.
  - **Primary Endpoint:** The primary efficacy endpoint was the change in the ABC-Core score (sum of subscales for Lethargy/Social Withdrawal, Stereotypic Behavior, and Inappropriate Speech) at Week 14.
  - **Key Secondary Endpoint:** The CGI-Improvement (CGI-I) scale was a key secondary endpoint.
- **STAT-2A Trial (Ongoing) [5]:**
  - **Design:** A randomized, double-blind, placebo-controlled crossover study.
  - **Protocol:** Participants are randomized to receive either active drug or placebo for 8 weeks (Period 1), followed by an 8-week washout, and then cross over to the other treatment for another 8 weeks (Period 2).
  - **Objective:** This design allows for within-participant comparison of treatment effect.

## Key Insights for Researchers

- **Promising but Preliminary Signal:** The efficacy data for **suramin**, particularly at the 10 mg/kg dose, shows a promising but non-significant trend on the primary ABC-Core endpoint, with a significant finding on the clinician-rated CGI-I scale [3]. This suggests a potential clinically observable benefit that warrants larger, confirmatory trials.
- **Distinct Mechanistic Target:** Unlike approved medications for associated irritability, **suramin** is one of the first compounds to target core ASD symptoms through the purinergic signaling pathway and the Cell Danger Response hypothesis [3] [1]. This represents a novel, pathophysiology-directed approach.
- **Critical Need for Biomarkers:** The mixed response between doses and subgroups highlights the heterogeneity of ASD. The search for biomarkers to identify patient subgroups most likely to respond

to antipurinergic therapy is a critical parallel research endeavor [3] [8].

The ongoing STAT-2A trial (NCT06866275) will provide more robust data on the efficacy and safety of repeated **suramin** dosing [5]. For the latest and most comprehensive information, monitoring the results of this and future clinical trials is essential.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Century-old drug could provide new approach to autism [universityofcalifornia.edu]
2. The Evolution of Suramin for Autism [autismparentingmagazine.com]
3. Randomized clinical trial of low dose suramin intravenous infusions for... [pmc.ncbi.nlm.nih.gov]
4. Low-dose suramin in autism spectrum disorder [pmc.ncbi.nlm.nih.gov]
5. Suramin for the Treatment of Autism Trial: KZ101 in a Male ... [centerwatch.com]
6. Autism Announcement Fact Sheet [hhs.gov]
7. FDA Takes Action to Make a Treatment Available for ... [fda.gov]
8. Autism Therapy Innovations [thetreetop.com]

To cite this document: Smolecule. [suramin efficacy comparison autism treatments]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b003035#suramin-efficacy-comparison-autism-treatments>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)